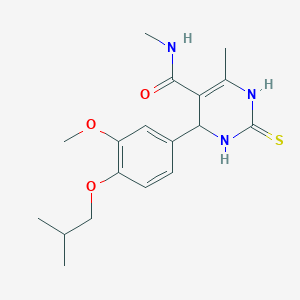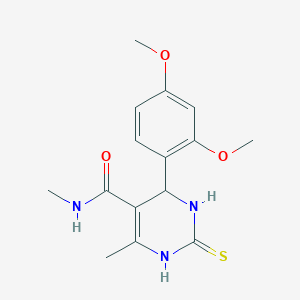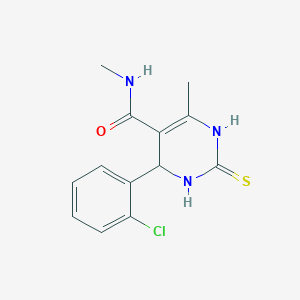![molecular formula C27H29N3OS B297720 (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies as a potential drug candidate for the treatment of a range of diseases.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase, cyclooxygenase, and lipoxygenase, which play a crucial role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one in lab experiments is its potent activity against various cellular pathways that are involved in the development and progression of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the scientific research of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one. One potential future direction is to study its efficacy in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.
In conclusion, this compound is a promising drug candidate that has shown potential in various scientific research studies for the treatment of cancer, diabetes, inflammation, and bacterial infections. Its potent activity against various cellular pathways involved in the development and progression of diseases makes it an attractive target for further scientific research.
Métodos De Síntesis
The synthesis of (2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, 4-ethylbenzaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and thiosemicarbazide in the presence of a catalyst such as glacial acetic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.
Aplicaciones Científicas De Investigación
(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies as a potential drug candidate for the treatment of cancer, diabetes, inflammation, and bacterial infections.
Propiedades
Fórmula molecular |
C27H29N3OS |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
(5E)-3-cyclohexyl-2-(4-ethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3OS/c1-3-19-13-15-21(16-14-19)28-27-30(22-9-5-4-6-10-22)26(31)25(32-27)17-20-18-29(2)24-12-8-7-11-23(20)24/h7-8,11-18,22H,3-6,9-10H2,1-2H3/b25-17+,28-27? |
Clave InChI |
SQKWGNBLDPPRJC-UYJNXHFOSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)





![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
